molecular formula C36H49N3NaO22Sb3 B223916 Stibamine Glucoside CAS No. 1344-34-9

Stibamine Glucoside

Cat. No.: B223916
CAS No.: 1344-34-9
M. Wt: 1264.0 g/mol
InChI Key: CTZKOPZYANZEBA-PLJZAMQKSA-M
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Description

Stibamine glucoside is an aromatic compound that has been used in the treatment of diseases such as kala-azar. It is a derivative of antimony and has shown promise in cases where traditional antimony treatments have failed .

Mechanism of Action

The mechanism of action of stibamine glucoside involves its interaction with cellular pathways to exert its therapeutic effects. It is believed to target specific molecular pathways involved in the disease process, although the exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Stibamine glucoside is unique among antimony derivatives due to its glycosyl structure, which enhances its stability and efficacy. Similar compounds include other glycosyl-based antimony derivatives such as urea-stibamine and von Heyden 471 . These compounds share similar therapeutic properties but differ in their chemical structures and specific applications.

Biological Activity

Stibamine glucoside is a pentavalent organic antimony compound primarily used in the treatment of visceral leishmaniasis, also known as kala-azar. Its biological activity has been the subject of various studies, focusing on its efficacy, mechanisms of action, and side effects. This article provides a comprehensive overview of the biological activities associated with this compound, supported by case studies and relevant research findings.

This compound is derived from antimony and is structurally related to other stilbenoid compounds. The compound exerts its biological effects through several mechanisms:

  • Inhibition of Parasite Growth : this compound interferes with the metabolism of Leishmania donovani, the causative agent of kala-azar, leading to reduced viability and replication of the parasite .
  • Immune Modulation : It enhances host immune responses, promoting macrophage activation and increasing the production of pro-inflammatory cytokines .
  • Cellular Uptake : The compound is believed to enter cells via endocytosis, where it disrupts mitochondrial function in parasites, ultimately leading to apoptosis .

Efficacy in Clinical Studies

This compound has shown significant efficacy in clinical settings. A review of multiple case studies highlights its effectiveness in treating kala-azar:

  • Case Study 1 : Two patients with visceral leishmaniasis were treated with this compound. Both exhibited clinical improvement and were considered cured upon their return to India .
  • Case Study 2 : A cohort study involving sixteen patients treated with urea stibamine (a related compound) reported a high cure rate, suggesting that this compound may have similar outcomes .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a favorable absorption and distribution pattern:

  • Bioavailability : The compound is well-absorbed following parenteral administration, with studies indicating significant plasma concentrations within hours post-administration.
  • Metabolism : Unlike trivalent antimony compounds, this compound undergoes less extensive metabolism, resulting in fewer side effects .

Side Effects and Tolerability

While this compound is generally well-tolerated, some adverse effects have been documented:

  • Common Side Effects : These include mild gastrointestinal disturbances and transient elevations in liver enzymes.
  • Severe Reactions : Rarely, patients may experience allergic reactions or cardiotoxicity, necessitating careful monitoring during treatment .

Comparative Efficacy

The following table summarizes the comparative efficacy and side effects of this compound versus other treatments for visceral leishmaniasis:

TreatmentEfficacy RateCommon Side EffectsSevere Reactions
This compound85%Nausea, vomitingRare allergic reactions
Pentavalent Antimony Compounds80%Gastrointestinal issuesCardiotoxicity
Liposomal Amphotericin B95%Fever, chillsNephrotoxicity

Properties

IUPAC Name

sodium;[[hydroxy-[4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]stiboryl]oxy-[4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]stiboryl]oxy-[4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]stibinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C12H16NO5.Na.H2O.6O.3Sb/c3*14-6-8-9(15)10(16)11(17)12(18-8)13-7-4-2-1-3-5-7;;;;;;;;;;;/h3*2-5,8-17H,6H2;;1H2;;;;;;;;;/q;;;+1;;;;;;;-1;;;+1/p-1/t3*8-,9-,10+,11-,12-;;;;;;;;;;;/m111.........../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZKOPZYANZEBA-PLJZAMQKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2C(C(C(C(O2)CO)O)O)O)[Sb](=O)(O)O[Sb](=O)(C3=CC=C(C=C3)NC4C(C(C(C(O4)CO)O)O)O)O[Sb](=O)(C5=CC=C(C=C5)NC6C(C(C(C(O6)CO)O)O)O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[Sb](=O)(O)O[Sb](=O)(C3=CC=C(C=C3)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[Sb](=O)(C5=CC=C(C=C5)N[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H49N3NaO22Sb3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001047845
Record name Stibamine glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001047845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1264.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344-34-9
Record name Stibamine glucoside [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stibamine glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001047845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STIBAMINE GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXW6I2Y86R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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